molecular formula C26H29N3O5S2 B5710389 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

カタログ番号 B5710389
分子量: 527.7 g/mol
InChIキー: XSVDNTNCWVQKBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as BMS-387032, is a chemical compound that has been the focus of extensive scientific research in the past decade. This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a critical role in cell cycle regulation. CDK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for the treatment of cancer. In

作用機序

4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a selective inhibitor of CDK2, which is a critical regulator of the cell cycle. CDK2 activity is required for the transition from the G1 phase to the S phase of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and apoptosis. This compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and disrupting the cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action involves the inhibition of CDK2, a key regulator of the cell cycle. The biochemical and physiological effects of this compound include cell cycle arrest, apoptosis, and inhibition of tumor growth. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

実験室実験の利点と制限

The advantages of using 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments include its potent anti-tumor activity, selective inhibition of CDK2, and favorable pharmacokinetic profile. However, there are also limitations to its use, including the need for careful control of reaction conditions and purification steps during synthesis, as well as potential off-target effects on other CDKs or kinases.

将来の方向性

There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of focus is the optimization of the synthesis method to improve yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, the combination of this compound with other anti-cancer agents is a promising strategy for improving therapeutic efficacy. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for CDK2 is an important area of research for the future.

合成法

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with 4-(methylsulfonyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-(methylsulfonyl)benzylamine to yield the final product. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

科学的研究の応用

4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. CDK2 is a key regulator of the cell cycle, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, this compound has demonstrated potent anti-tumor activity in a variety of cancer models, including breast, lung, and colon cancer. Clinical trials of this compound in cancer patients have shown promising results, including tumor regression and prolonged disease stabilization.

特性

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S2/c1-35(31,32)29(20-21-8-4-2-5-9-21)24-14-10-22(11-15-24)26(30)27-23-12-16-25(17-13-23)36(33,34)28-18-6-3-7-19-28/h2,4-5,8-17H,3,6-7,18-20H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVDNTNCWVQKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。